molecular formula C33H41NO5 B13841472 Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate

Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate

Cat. No.: B13841472
M. Wt: 531.7 g/mol
InChI Key: OLUHATAWLRVQLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems is common to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester involves its interaction with β2-Adrenergic receptors. It acts as an agonist, binding to these receptors and activating them. This activation leads to the relaxation of smooth muscles in the airways, making it useful in the treatment of respiratory conditions. The compound also influences various molecular pathways involved in neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-2-[[6-(4-phenylbutoxy)hexylamino]acetyl]benzoic Acid Methyl Ester is unique due to its specific structural features, which confer distinct pharmacological properties. Its long alkyl chain and phenylbutoxy group contribute to its high affinity and selectivity for β2-Adrenergic receptors, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO5/c1-38-33(37)30-24-29(19-20-31(30)35)32(36)26-34(25-28-17-8-5-9-18-28)21-11-2-3-12-22-39-23-13-10-16-27-14-6-4-7-15-27/h4-9,14-15,17-20,24,35H,2-3,10-13,16,21-23,25-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUHATAWLRVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CN(CCCCCCOCCCCC2=CC=CC=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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